3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(4-fluorophenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(4-fluorophenyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a cyclopropylpyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(4-fluorophenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Attachment of the Cyclopropylpyridazinyl Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(4-fluorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(4-fluorophenyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(4-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Fluorophenyl Compounds: Other fluorophenyl derivatives, such as fluoxetine, have similar functional groups.
Cyclopropylpyridazinyl Compounds: Compounds with cyclopropylpyridazinyl moieties, like certain herbicides, share similar structural features.
Uniqueness
What sets 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(4-fluorophenyl)pyrrolidine-1-carboxamide apart is its unique combination of these three moieties, which may confer distinct biological activities and therapeutic potential not seen in other compounds.
Properties
Molecular Formula |
C19H21FN4O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(4-fluorophenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H21FN4O2/c20-15-3-5-16(6-4-15)21-19(25)24-10-9-13(11-24)12-26-18-8-7-17(22-23-18)14-1-2-14/h3-8,13-14H,1-2,9-12H2,(H,21,25) |
InChI Key |
JSAKVKGKBMRCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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